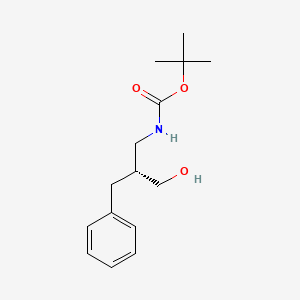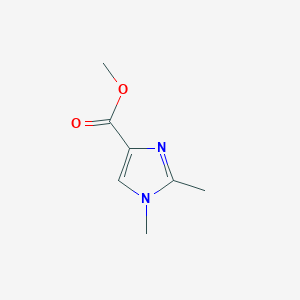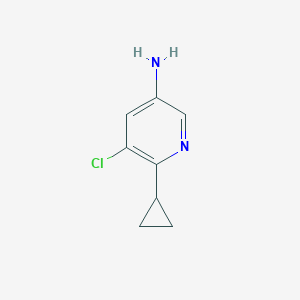
1-(5-Aminopyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)ethanol: is an organic compound with the molecular formula C7H10N2O It consists of a pyridine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Aminopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-nitropyridin-2-yl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the reaction of 5-aminopicolinonitrile with methylmagnesium chloride in tetrahydrofuran (THF) at -78°C, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogenation reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Aminopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-nitropyridin-2-yl)ethanol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(5-Nitropyridin-2-yl)ethanol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethanol group can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
1-(5-Aminopyridin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Aminopyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group. It has different reactivity and applications.
2-Acetyl-5-aminopyridine: Another related compound with an acetyl group at the 2-position. It is used in different synthetic pathways and has distinct properties.
The uniqueness of this compound lies in its combination of an amino group and an ethanol group, which provides a balance of reactivity and solubility, making it versatile for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-(5-aminopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,8H2,1H3 |
Clave InChI |
VSUOVNFAMSTRAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)









![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)

